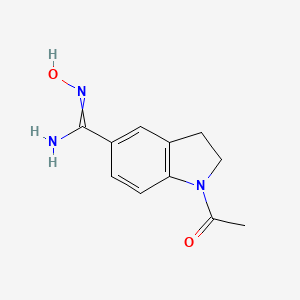
1-acetyl-N'-hydroxy-2,3-dihydroindole-5-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale cyclization reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of significant quantities of the compound for various applications .
化学反应分析
Types of Reactions
1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Boron hydrides such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while reduction can produce different reduced forms of the compound .
科学研究应用
1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide has several scientific research applications, including:
作用机制
The mechanism of action of 1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-hydroxyindole: Another indole derivative with hydroxyl substitution.
2,3-dihydroindole: A reduced form of indole with similar structural features.
Uniqueness
1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetyl, hydroxy, and carboximidamide groups makes it a versatile compound for various applications in scientific research and industry .
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
1-acetyl-N'-hydroxy-2,3-dihydroindole-5-carboximidamide |
InChI |
InChI=1S/C11H13N3O2/c1-7(15)14-5-4-8-6-9(11(12)13-16)2-3-10(8)14/h2-3,6,16H,4-5H2,1H3,(H2,12,13) |
InChI 键 |
MQVBNXBLIRGXGT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)
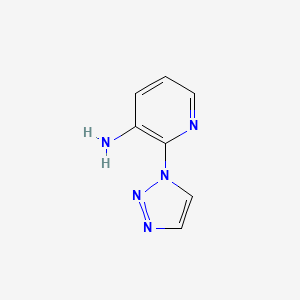
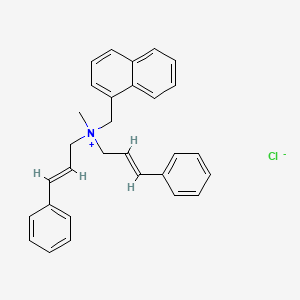
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
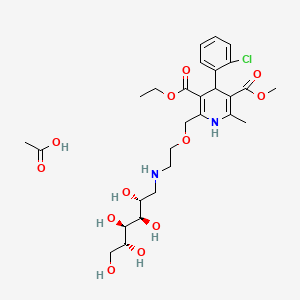

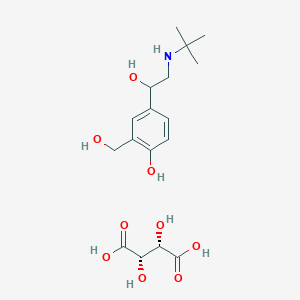
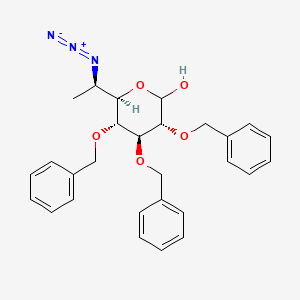
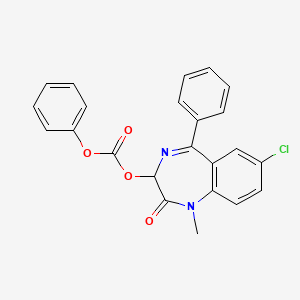
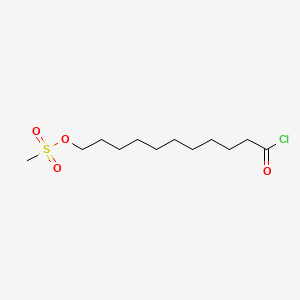
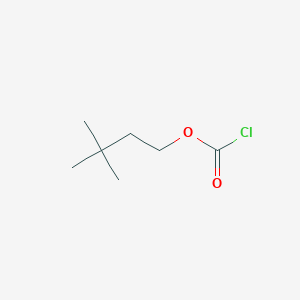

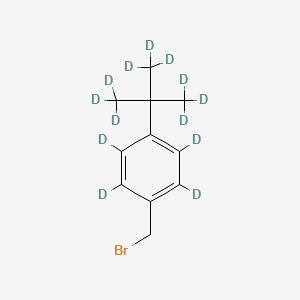
![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
